3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-13-3-1-2-11(10-13)15(21)19-16-18-8-9-24-16/h1-10,20H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQEMGPOROUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminothiazole, followed by coupling with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
- Mechanism of Action : Studies indicate that 3-(4-Fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of specific enzymes or receptors associated with cell proliferation and apoptosis pathways.
- Case Study : In vitro studies using cell viability assays such as the Sulforhodamine B (SRB) assay demonstrated that the compound significantly inhibits the growth of breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent, targeting both bacterial and fungal strains. Its structural features contribute to enhanced binding affinity to microbial targets, making it a candidate for developing new antibiotics.
Drug Development
Molecular Docking Studies
- Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies aid in rational drug design by identifying potential interactions that could lead to the development of more effective therapeutics .
Pharmacokinetic Properties
- The presence of fluorine in the compound enhances its lipophilicity and metabolic stability, which are critical factors in drug design. This modification may lead to improved bioavailability and reduced side effects compared to non-fluorinated analogs.
Future Directions in Research
Research on this compound is ongoing, focusing on:
- Mechanistic Studies : Further investigations into its precise mechanisms of action at the molecular level.
- Clinical Trials : Transitioning from preclinical studies to clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific cancer types or pathogens.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The fluorophenyl sulfonylamino group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
The fluorobenzenesulfonamido group distinguishes the target compound from structurally related benzamides. For example:
- Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) : This fungicide lacks the sulfonamido group but incorporates a trifluoromethyl substituent, which enhances lipophilicity and resistance to oxidative metabolism compared to the target compound’s fluorine atom .
- 2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: Shares the thiazol-2-yl benzamide core but replaces the sulfonamido group with an imidazole-sulfanyl moiety. This substitution may alter electronic properties and target selectivity .
Spectral and Tautomeric Behavior
Infrared (IR) and nuclear magnetic resonance (NMR) data from analogous compounds highlight key structural features:
- The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) in IR spectra confirm the thione tautomer in triazole derivatives, a behavior that may extend to the sulfonamido-thiazole system in the target compound .
Comparative Data Table
Biological Activity
3-(4-Fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring and a fluorobenzene sulfonamide moiety. The presence of these functional groups contributes to its biological activity.
- Molecular Formula : C13H11FNO3S
- Molecular Weight : Approximately 295.30 g/mol
Biological Activity Overview
The biological activities of this compound have been explored through various assays and studies. Key areas of focus include:
- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Studies have utilized cell viability assays, such as the Sulforhodamine B (SRB) assay, to evaluate its efficacy.
- Antimicrobial Properties : Research indicates potential antimicrobial effects, with the compound showing activity against several bacterial strains.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation in cancer cells is often quantified using IC50 values, which indicate the concentration needed to reduce cell viability by 50%. For example, certain derivatives have shown IC50 values in the micromolar range against breast cancer cell lines.
- Cholinesterase Inhibition : Some studies have indicated that compounds similar to this one may act as cholinesterase inhibitors, affecting neurotransmitter levels and potentially contributing to neuroprotective effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-tert-butylphenyl)-2-fluorobenzamide | Lacks thiazole ring | Antimicrobial |
| N-[5-(furan-2-yl)-1,3-thiazol-2-yl]benzamide | Contains furan instead of tert-butyl | Anticancer |
| N-(4-nitrophenyl)-benzamide | Nitro substitution instead of tert-butyl | Anti-inflammatory |
This table illustrates that while many derivatives share structural similarities, the specific combination of a thiazole ring and fluorinated benzamide in our compound may enhance its biological efficacy compared to others.
Case Studies and Research Findings
Several studies have provided insights into the biological activities and mechanisms of action for this compound:
- Antiproliferative Studies : A study investigating various thiazole derivatives found that modifications to the benzamide structure significantly affected anticancer activity. The most effective derivatives exhibited IC50 values lower than those of established chemotherapeutics.
- Antimicrobial Efficacy : Research has shown that compounds with similar structures can inhibit the growth of pathogenic bacteria. The specific interactions with bacterial enzymes remain an area for further exploration .
- Cholinesterase Inhibition : In a comparative study on cholinesterase inhibitors, certain derivatives were found to be comparable in potency to tacrine, a known cholinesterase inhibitor .
Q & A
Q. What are the key synthetic pathways for synthesizing 3-(4-fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Sulfonamide Formation : React 4-fluorobenzenesulfonyl chloride with an amine precursor (e.g., 2-aminobenzamide derivative) in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere .
Thiazole Coupling : Introduce the thiazole moiety via nucleophilic substitution or condensation reactions. For example, coupling the sulfonamide intermediate with 2-aminothiazole using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the sulfonamide and thiazole groups (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons adjacent to sulfonamide; δ 7.3–7.6 ppm for thiazole protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 402.0521 for C₁₆H₁₂FN₃O₃S₂) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹; amide C=O at ~1650 cm⁻¹) .
Q. What preliminary biological targets are associated with this compound?
Methodological Answer: Initial screening often focuses on enzymes or receptors with known affinity for sulfonamide-thiazole hybrids:
- Carbonic Anhydrase Inhibition : Assay inhibition using stopped-flow CO₂ hydration (IC₅₀ values < 1 µM reported for analogs) .
- Kinase Targets : Screen against kinase panels (e.g., CDK2, SIRT2) using fluorescence polarization assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions or compound purity. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based (e.g., ThermoFluor®) and radiometric assays (e.g., ³H-labeled substrates) .
- Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., anhydrous DMF, inert atmosphere) and re-test .
- Structural Confirmation : Use X-ray crystallography (e.g., SHELX refinement ) to rule out polymorphic variations affecting activity.
Q. What computational methods are effective for studying target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to carbonic anhydrase (PDB: 3KS3). Key interactions: sulfonamide-Zn²+ coordination; thiazole-aromatic stacking with Phe131 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
Q. What challenges arise in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Selection : Screen solvents (e.g., DMSO/water vs. acetonitrile) to avoid amorphous precipitates. Slow evaporation at 4°C improves crystal quality .
- Twinned Crystals : Address using SHELXD for structure solution and Olex2 for refinement. Anisotropic displacement parameters (ADPs) help resolve disorder .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃ at benzamide para-position) to enhance sulfonamide acidity and target binding .
- Bioisosteric Replacement : Replace thiazole with oxazole or pyridine rings to modulate solubility (clogP reduction from 2.8 to 2.2) .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min in human microsomes indicates suitability for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
